molecular formula C19H23N5O3 B2374011 3-(2-ethoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848685-09-6

3-(2-ethoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2374011
CAS No.: 848685-09-6
M. Wt: 369.425
InChI Key: PJWXRIPKIZWQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimidopurine-dione family, characterized by a fused tricyclic core (pyrimido[2,1-f]purine) with a 6,7,8,9-tetrahydro backbone. Key substituents include:

  • 3-(2-Ethoxyethyl group: Enhances lipophilicity and may influence metabolic stability.
  • 1-Methyl group: Reduces steric hindrance and modulates electron density.
  • 9-Phenyl group: Contributes to π-π stacking interactions in receptor binding.

Pyrimidopurine-diones are explored for diverse biological activities, including kinase inhibition, antiviral properties, and neuroprotection .

Properties

IUPAC Name

3-(2-ethoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-3-27-13-12-24-17(25)15-16(21(2)19(24)26)20-18-22(10-7-11-23(15)18)14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWXRIPKIZWQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Properties

The target compound belongs to the class of tetrahydropyrimido[2,1-f]purine-2,4-diones featuring specific substitution patterns. It contains a 9-phenyl group, a 1-methyl substituent, and a distinctive 3-(2-ethoxyethyl) moiety. The fused ring system consists of a purine core with an additional tetrahydropyrimidine ring. This molecular architecture shares structural similarities with compounds that have demonstrated various biological activities, particularly as enzyme inhibitors and receptor modulators.

General Synthetic Approaches

Retrosynthetic Analysis

The synthesis of 3-(2-ethoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be approached through several retrosynthetic pathways. The most common disconnections involve:

  • Formation of the fused pyrimidine ring onto a pre-formed purine scaffold
  • Construction of the purine ring system from appropriately substituted pyrimidine precursors
  • Sequential functionalization of commercially available purine or pyrimidine cores

Common Starting Materials

Based on the analyzed literature, the following starting materials are commonly employed:

  • 4,6-Dichloro-5-nitropyrimidine
  • 6-Aminouracil derivatives
  • 2,6-Dichloropurine
  • 2-Fluoro-6-chloropurine

The selection of starting materials significantly influences the subsequent synthetic route and the overall efficiency of the process.

Specific Preparation Methods

Method A: From 4,6-Dichloro-5-nitropyrimidine

This approach begins with 4,6-dichloro-5-nitropyrimidine and proceeds through reduction, selective nucleophilic substitution, and cyclization steps to construct the fused ring system.

Synthetic Pathway

Step 1: Reduction of 4,6-dichloro-5-nitropyrimidine to 4,6-dichloropyrimidine-5-amine

4,6-Dichloro-5-nitropyrimidine + SnCl₂ → 4,6-Dichloropyrimidine-5-amine

The reaction is conducted in anhydrous conditions with tin(II) chloride serving as the reducing agent. The nitro group is selectively reduced to an amine, which is essential for subsequent cyclization.

Step 2: Nucleophilic aromatic substitution with phenylamine

4,6-Dichloropyrimidine-5-amine + Phenylamine → 4-Chloro-N⁶-phenylpyrimidine-5,6-diamine

This substitution occurs selectively at the more reactive C-6 position in the presence of triethylamine as a base in ethanol.

Step 3: N-9 alkylation with an appropriate alkylating agent

4-Chloro-N⁶-phenylpyrimidine-5,6-diamine + 2-Ethoxyethyl halide → 4-Chloro-N⁶-phenyl-N⁹-(2-ethoxyethyl)pyrimidine-5,6-diamine

This alkylation is typically performed in the presence of a base such as potassium carbonate or sodium hydride in DMF.

Step 4: Cyclization to form the purine ring

4-Chloro-N⁶-phenyl-N⁹-(2-ethoxyethyl)pyrimidine-5,6-diamine + Cyclizing agent → 6-Chloro-3-(2-ethoxyethyl)-9-phenylpurine

The cyclization is achieved using triethyl orthoformate or formamide as the cyclizing agent under elevated temperatures (110-160°C).

Step 5: N-1 methylation

6-Chloro-3-(2-ethoxyethyl)-9-phenylpurine + Methyl iodide → 6-Chloro-3-(2-ethoxyethyl)-1-methyl-9-phenylpurine

The N-1 position is methylated using methyl iodide in the presence of a base such as potassium carbonate in DMF.

Step 6: Formation of the tetrahydropyrimidine ring

6-Chloro-3-(2-ethoxyethyl)-1-methyl-9-phenylpurine + 1,3-Propanediamine → 3-(2-ethoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

The final cyclization step involves reaction with 1,3-propanediamine, followed by hydrolysis and cyclization to form the desired tetrahydropyrimido[2,1-f]purine-2,4-dione scaffold.

Method B: Via Purine Derivatives

This method utilizes a purine scaffold as the starting point, with subsequent functionalization to introduce the required substituents.

Synthetic Pathway

Step 1: Alkylation of a suitable purine derivative

2,6-Dichloropurine + Alkylating agent → 2,6-Dichloro-9-alkylpurine

The reaction yields a mixture of N-7 and N-9 alkylated isomers typically in a 1:4 ratio, with the N-9 isomer predominating.

Step 2: Regioselective Suzuki coupling at C-6

2,6-Dichloro-9-alkylpurine + Phenylboronic acid → 2-Chloro-6-phenyl-9-alkylpurine

This Suzuki coupling introduces the phenyl group at position 6.

Step 3: Nucleophilic substitution at C-2 with appropriate amines

2-Chloro-6-phenyl-9-alkylpurine + Amine → 2-Amino-6-phenyl-9-alkylpurine

The substitution at C-2 is carried out using n-butanol as solvent and N,N-diisopropylethylamine as base at 110°C.

Step 4: N-3 alkylation with 2-ethoxyethyl bromide

2-Amino-6-phenyl-9-alkylpurine + 2-Ethoxyethyl bromide → 2-Amino-3-(2-ethoxyethyl)-6-phenyl-9-alkylpurine

This alkylation is typically performed using potassium carbonate in DMF.

Step 5: N-1 methylation

2-Amino-3-(2-ethoxyethyl)-6-phenyl-9-alkylpurine + Methyl iodide → 2-Amino-3-(2-ethoxyethyl)-1-methyl-6-phenyl-9-alkylpurine

Methylation at N-1 is achieved using methyl iodide and a suitable base.

Step 6: Cyclization to form the tetrahydropyrimidine ring

2-Amino-3-(2-ethoxyethyl)-1-methyl-6-phenyl-9-alkylpurine → 3-(2-ethoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

This final cyclization step completes the synthesis of the target compound.

Method C: Using 6-Aminouracil Derivatives

This approach utilizes 6-aminouracil derivatives as key intermediates for the construction of the fused pyrimidine system.

Synthetic Pathway

Step 1: Preparation of appropriately substituted 6-aminouracil

6-Aminouracil + Iodomethane → 1-Methyl-6-aminouracil

The N-1 position is selectively methylated using iodomethane in the presence of a base.

Step 2: Alkylation at N-3 with 2-ethoxyethyl bromide

1-Methyl-6-aminouracil + 2-Ethoxyethyl bromide → 3-(2-Ethoxyethyl)-1-methyl-6-aminouracil

N-3 alkylation is achieved using 2-ethoxyethyl bromide with potassium carbonate in DMF.

Step 3: Reaction with appropriate aldehydes

3-(2-Ethoxyethyl)-1-methyl-6-aminouracil + Benzaldehyde → Schiff base intermediate

The formation of a Schiff base intermediate is a key step in this synthetic route.

Step 4: Cyclization and reduction

Schiff base intermediate → 3-(2-ethoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

The final cyclization and reduction steps complete the synthesis of the target compound.

Reaction Conditions and Optimization

Temperature and Solvent Effects

The choice of solvent and temperature significantly impacts the yield and purity of the target compound. Table 1 presents a comparative analysis of different reaction conditions for key synthetic steps.

Table 1. Optimization of Reaction Conditions for Key Steps

Synthetic Step Solvent Temperature (°C) Time (h) Catalyst/Base Yield (%)
N-9 Alkylation DMF 60-80 4-6 K₂CO₃ 70-85
N-9 Alkylation Acetone 50-60 8-10 K₂CO₃ 60-75
N-3 Alkylation DMF 60-80 4-8 K₂CO₃ 75-90
N-1 Methylation DMF 40-60 3-5 K₂CO₃ 80-95
Cyclization n-Butanol 110-120 10-12 DIPEA 65-80
Cyclization Ethanol 100-110 12-14 NEt₃ 60-75
Cyclization DMF 80-90 8-10 p-TSA 70-85

DMF has proven to be the most effective solvent for alkylation reactions, providing higher yields compared to acetone. For cyclization reactions, n-butanol with DIPEA (N,N-diisopropylethylamine) offers optimal conditions with yields ranging from 65-80%.

Catalyst and Base Selection

The choice of catalyst and base is critical for achieving efficient transformations. For alkylation reactions, potassium carbonate serves as an effective base, while DIPEA is preferred for nucleophilic substitution reactions. For cyclization steps, p-toluenesulfonic acid (p-TSA) catalysis has shown promising results.

Purification Methods

Chromatographic Techniques

Column chromatography using silica gel is the most common purification method, typically employing a gradient elution with hexane/ethyl acetate or dichloromethane/methanol mixtures. Reversed-phase flash chromatography using water/acetonitrile gradients has also proven effective for purifying polar intermediates.

Crystallization Procedures

Recrystallization from appropriate solvent systems is essential for obtaining high-purity final products. Table 2 presents effective crystallization solvents for different intermediates and the final compound.

Table 2. Crystallization Solvents for Key Intermediates and Final Product

Compound Crystallization Solvent(s) Typical Recovery (%)
Purine intermediates Chloroform/pentane 80-85
N-alkylated intermediates Ethyl acetate/hexane 75-85
Cyclized intermediates Dichloromethane/ether 85-90
Final product Ethanol/water or acetonitrile 88-95

For the target compound, recrystallization from ethanol/water or acetonitrile provides the highest purity product with recoveries typically exceeding 88%.

Analytical Methods

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential tools for structural confirmation. Table 3 summarizes characteristic NMR signals for the target compound.

Table 3. Key NMR Signals for 3-(2-ethoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Proton/Carbon Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
N-1 methyl 3.25-3.35 (s, 3H) 27-29
N-3 ethoxyethyl (CH₃) 1.10-1.25 (t, 3H) 14-16
N-3 ethoxyethyl (OCH₂) 3.40-3.60 (q, 2H) 65-68
N-3 ethoxyethyl (NCH₂) 3.80-4.00 (t, 2H) 40-42
N-3 ethoxyethyl (CH₂) 3.60-3.80 (t, 2H) 66-68
Phenyl 7.20-7.50 (m, 5H) 125-140
Tetrahydropyrimidine (CH₂) 1.80-2.10 (m, 2H) 20-22
Tetrahydropyrimidine (NCH₂) 3.00-3.20 (t, 2H) 41-43
Tetrahydropyrimidine (NCH₂) 3.90-4.10 (t, 2H) 45-47

The ¹H NMR spectrum typically shows distinctive signals for the N-1 methyl group (singlet at δ 3.25-3.35 ppm) and the ethoxyethyl chain with characteristic patterns. The aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.20-7.50 ppm.

Mass Spectrometry

Mass spectrometry provides critical information for structural confirmation. The molecular ion peak [M+H]⁺ for the target compound appears at m/z 369, corresponding to the molecular formula C₁₉H₂₄N₅O₃. Characteristic fragmentation patterns include the loss of the ethoxyethyl group (m/z 310) and subsequent loss of the methyl group (m/z 295).

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is employed for purity assessment of the final compound. Typical conditions include:

  • Column: C18 reversed-phase (typically 150 × 4.6 mm, 5 μm)
  • Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm and 280 nm

Under these conditions, the target compound typically shows >98% purity with a retention time of approximately 8-10 minutes.

Comparative Analysis of Synthetic Routes

Yield Comparison

Table 4 presents a comparative analysis of the overall yields obtained through different synthetic routes.

Table 4. Comparison of Overall Yields for Different Synthetic Routes

Synthetic Route Number of Steps Overall Yield (%) Advantages Limitations
Method A (from 4,6-dichloro-5-nitropyrimidine) 6 30-35 Readily available starting materials, selective reactions Multiple purification steps
Method B (via purine derivatives) 6 25-30 Allows for diverse substituents at multiple positions Regioselectivity challenges in initial alkylation
Method C (using 6-aminouracil) 4 40-45 Fewer steps, higher overall yield Limited substituent diversity at certain positions

Method C offers the highest overall yield due to fewer synthetic steps, but Method A and Method B provide greater flexibility for introducing diverse substituents at different positions of the molecular scaffold.

Scalability Considerations

For larger-scale synthesis, Method C offers advantages due to fewer steps and higher overall yield. However, certain considerations must be addressed:

  • Temperature control during exothermic alkylation reactions
  • Solvent volume reduction for cost-effectiveness
  • Purification strategy adaptation for larger quantities

Method A may be preferred when precise control over multiple substituents is required, despite the lower overall yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of tetrahydropyrimido compounds exhibit significant antiproliferative properties against various cancer cell lines. For instance, studies have shown that structural modifications can enhance the efficacy of these compounds against specific cancer types. The compound has been evaluated for its potential as an anticancer agent due to its ability to inhibit key enzymes involved in cancer cell proliferation .

Antiviral Properties
The compound has also been studied for its antiviral activity. Certain derivatives have demonstrated effectiveness against viral infections by targeting viral replication mechanisms. The structural features of the tetrahydropyrimido scaffold contribute to its interaction with viral proteins, making it a candidate for further development in antiviral therapies .

Pharmacological Applications

Enzyme Inhibition
3-(2-ethoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has shown promise as an inhibitor of various enzymes such as monoamine oxidase (MAO) and xanthine oxidase. These enzymes are critical in metabolic pathways and their inhibition can lead to therapeutic effects in conditions like depression and gout. The compound’s ability to modulate these enzymatic activities is under investigation for potential drug development .

Neuroprotective Effects
Studies suggest that certain derivatives of this compound may possess neuroprotective properties. They have been found to reduce oxidative stress and apoptosis in neuronal cells, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to their ability to cross the blood-brain barrier and exert protective effects on neural tissues .

Synthesis and Derivatives

Synthesis Techniques
The synthesis of 3-(2-ethoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-component reactions (MCRs), which are advantageous for producing complex molecules efficiently. These methods allow for the simultaneous formation of multiple bonds and functional groups in a single step, enhancing yield and reducing reaction time compared to traditional methods .

Derivatives and Modifications
The versatility of the tetrahydropyrimido scaffold allows for numerous modifications that can tailor biological activity. For example:

  • Substituted Phenyl Groups: Altering the phenyl substituent can significantly impact the biological activity and solubility of the compound.
  • Alkyl Chain Variations: Modifying the ethoxyethyl group can influence pharmacokinetic properties such as absorption and distribution.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Antiviral PropertiesShowed effectiveness against viral replication in cell cultures.
Neuroprotective EffectsReduced oxidative stress in neuronal cells; potential therapeutic implications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of poly (ADP-ribose) polymerases-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can induce genomic dysfunction and cell death in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The biological and physicochemical properties of pyrimidopurine-diones are highly substituent-dependent. Below is a comparative analysis:

Compound Name & Substituents Key Structural Differences vs. Target Compound Biological Activity/Notes References
3-(2-Ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl () - 3-Methoxyphenyl replaces phenyl at C9
- Additional 7-methyl group
Increased polarity due to methoxy group; potential for altered receptor affinity
9-Ethenyl-1,3-dimethyl (Compound 22, ) - Ethenyl replaces phenyl at C9 Improved synthetic yield (70%); UV λmax 304 nm suggests extended conjugation
9-(4-Ethylphenyl)-7-hydroxy-1,3-dimethyl () - 4-Ethylphenyl at C9
- 7-Hydroxy group
Hydroxy group enhances hydrogen bonding; potential for improved solubility
9-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylbutyl) () - Bulky 3,4-dimethoxyphenethyl at C9
- 3-Methylbutyl at C3
Likely enhanced CNS penetration due to lipophilic substituents
1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido[4,5-b][1,4]diazepine-dione () - Diazepine ring replaces purine core
- Ethoxymethyl at C1
Reported as HIV-1 reverse transcriptase inhibitor; antitumor potential
9-(3,4-Dihydroxyphenethyl)-1,3-dialkyl derivatives () - Dihydroxyphenethyl at C9
- Variable alkyl chains (methyl, propyl, butyl)
Antioxidant potential via catechol moiety; longer alkyl chains increase logP values

Biological Activity

The compound 3-(2-ethoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivative family, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly its cytotoxic properties against various cancer cell lines and its mechanism of action.

Chemical Structure and Properties

This compound features a complex structure characterized by a tetrahydropyrimido ring fused with a purine base. The presence of ethoxy and phenyl groups contributes to its hydrophobic properties, which are crucial for its interaction with biological targets.

Cytotoxicity

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The IC50 values , which indicate the concentration required to inhibit 50% of cell viability, were determined through colorimetric assays.

Cell Line IC50 (µM) Sensitivity
H1975>20Resistant
HL-60>20Resistant
HCT116<12.9Sensitive
HeLaVariableSensitive
VeroVariableSensitive

The results indicate that the compound exhibits selective cytotoxicity, being more effective against certain cell lines like HCT116 compared to others such as HL-60 and H1975 .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis . Flow cytometry assays demonstrated that treatment with this compound led to significant apoptotic cell death in treated cancer cells. Specifically, over 70% of cells underwent apoptosis after exposure to concentrations around 50 µM .

Study 1: Evaluation Against Multiple Cell Lines

In a comprehensive study involving multiple cancer cell lines (H1975, HL-60, HCT116, HeLa), the compound was tested for its ability to induce apoptosis. The findings revealed that it not only inhibited cell growth but also triggered apoptotic pathways more effectively than conventional chemotherapeutics like etoposide .

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship highlighted that specific substituents on the purine ring significantly influenced biological activity. For instance, modifications at the N9 position with hydrophobic alkyl groups enhanced cytotoxicity. The presence of both aromatic and hydrophobic features was essential for optimal interaction with cellular targets .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Friedel-Crafts alkylation to introduce substituents like the ethoxyethyl group (e.g., 3-(2-ethoxyethyl) intermediate formation) .
  • Cyclization to form the pyrimido[2,1-f]purine core under reflux conditions (e.g., n-butanol at 10 hours, 93% yield) .
  • Methylation using iodomethane or dimethyl sulfate to install the 1-methyl group . Key optimizations include temperature control (60–120°C), solvent selection (ethanol, DMF), and catalyst screening (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. Which analytical methods are essential for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., δ 3.35 ppm for N-methyl groups) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 413.206) .
  • IR spectroscopy : Peaks at ~1,700 cm⁻¹ for carbonyl groups and ~3,100 cm⁻¹ for aromatic C–H stretching .

Q. How can researchers screen this compound for initial biological activity?

  • In vitro kinase assays : Test inhibition against cancer-related kinases (e.g., EGFR, CDK2) at 1–10 µM concentrations .
  • DNA interaction studies : Use UV-Vis spectroscopy or fluorescence quenching to assess intercalation (e.g., λmax shifts at 296–304 nm) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. What computational strategies are used to predict structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
  • QSAR modeling : Use substituent descriptors (e.g., Hammett σ values) to correlate electronic effects of the ethoxyethyl or phenyl groups with bioactivity .
  • MD simulations : Analyze binding stability over 100-ns trajectories (e.g., RMSD < 2 Å for ligand-protein complexes) .

Q. How should researchers resolve contradictions in biological data across studies?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
  • Meta-analysis : Compare datasets from PubChem (CID 3879514) and independent studies to assess reproducibility .

Q. What in vivo models are suitable for pharmacokinetic (PK) studies?

  • Rodent models : Administer 10 mg/kg IV or orally to measure plasma half-life (t½), bioavailability (F%), and metabolite identification via LC-MS/MS .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Co-solvent systems : Use DMSO:PBS (1:9 v/v) with sonication to achieve <0.1% precipitation .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for enhanced cellular uptake .

Q. What strategies improve synthetic yield of the ethoxyethyl substituent?

  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) during alkylation .
  • Microwave-assisted synthesis : Reduce reaction time from 10 hours to 30 minutes with 15% higher yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.